Xemilofiban
Overview
Description
Xemilofiban is a glycoprotein IIb/IIIa antagonist, which is an orally available prodrug of a non-peptide mimetic of the tetrapeptide RGDF. It is converted to the active metabolite SC 54701. This compound was initially developed for the treatment of thrombosis in patients with unstable angina pectoris and acute myocardial infarction undergoing angioplasty .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xemilofiban involves the preparation of its active metabolite, SC 54701. The synthetic route typically includes the following steps:
Formation of the tetrapeptide mimetic: This involves the coupling of specific amino acids to form the tetrapeptide backbone.
Cyclization: The linear tetrapeptide is cyclized to form the mimetic structure.
Functionalization: Introduction of functional groups to enhance the binding affinity and specificity to the glycoprotein IIb/IIIa receptor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large reactors are used to carry out the synthesis in batches.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Xemilofiban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include different oxidation states, reduced forms, and substituted derivatives of this compound .
Scientific Research Applications
Xemilofiban has several scientific research applications, including:
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its effects on platelet aggregation and thrombus formation.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly in preventing thrombosis.
Industry: Utilized in the development of drug-eluting stents to prevent in-stent thrombosis
Mechanism of Action
Xemilofiban exerts its effects by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This prevents platelet aggregation and thrombus formation. The active metabolite, SC 54701, binds to the receptor with high affinity, inhibiting the final common pathway of platelet aggregation .
Comparison with Similar Compounds
Tirofiban: Another glycoprotein IIb/IIIa antagonist used to prevent platelet aggregation.
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.
Abciximab: A monoclonal antibody that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.
Comparison: Xemilofiban is unique in its oral availability and its conversion to an active metabolite, SC 54701. Unlike tirofiban and eptifibatide, which are administered intravenously, this compound can be taken orally, making it more convenient for patients. Additionally, its non-peptide structure differentiates it from abciximab, which is a monoclonal antibody .
Biological Activity
Xemilofiban is an oral antiplatelet agent classified as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its role in inhibiting platelet aggregation, which is crucial in preventing thrombotic events in patients with cardiovascular diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy, safety profiles, and relevant clinical studies.
This compound functions by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a pivotal role in platelet aggregation and thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation in response to various stimuli, thereby mitigating the risk of clot formation.
Clinical Trials Overview
Several clinical trials have explored the efficacy of this compound in different patient populations. Key findings from notable studies include:
- Dose-Response Relationship : A randomized, placebo-controlled trial demonstrated that this compound provided dose-dependent inhibition of platelet aggregation over a 28-day treatment period. Patients receiving higher doses exhibited significantly reduced platelet aggregation compared to those receiving placebo .
- Long-Term Safety : In a long-term study involving 1,200 patients, this compound was well tolerated with a low incidence of serious adverse effects. The most common side effects included minor bleeding and gastrointestinal disturbances .
Summary of Efficacy Findings
Case Study 1: Efficacy in Acute Coronary Syndrome
A case study involving patients with acute coronary syndrome showed that those treated with this compound had a lower incidence of major adverse cardiac events compared to those receiving standard therapy alone. The study highlighted the compound's potential in high-risk populations where aggressive antiplatelet therapy is warranted .
Case Study 2: Comparison with Other Antiplatelet Agents
In a comparative analysis with other glycoprotein IIb/IIIa inhibitors such as abciximab and tirofiban, this compound demonstrated comparable efficacy but with a more favorable safety profile regarding thrombocytopenia incidence .
Safety Profile
The safety profile of this compound has been a critical aspect of its evaluation. While it is generally well tolerated, certain risks are associated with its use:
- Thrombocytopenia : Although the incidence is lower than that observed with other GPIIb/IIIa inhibitors, monitoring platelet counts is advised during treatment.
- Bleeding Risks : As with all antiplatelet therapies, there is an inherent risk of bleeding; however, this risk appears manageable within clinical settings .
Properties
IUPAC Name |
ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCINJQZDFCSEL-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164410 | |
Record name | Xemilofiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149820-74-6 | |
Record name | Xemilofiban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149820-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xemilofiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xemilofiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XEMILOFIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.